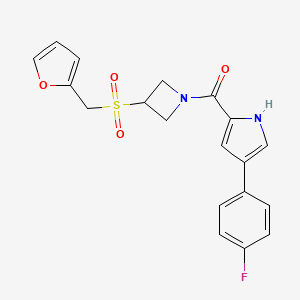

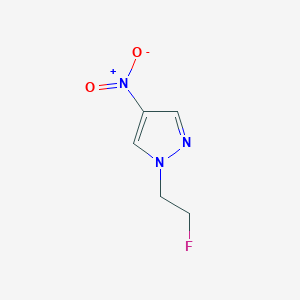

![molecular formula C20H18N4O2S B2678536 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide CAS No. 946228-55-3](/img/structure/B2678536.png)

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 2, 4, and 5 .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . The title compound was synthesized with a yield of 65% .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

The chemical shifts of the title compound were determined using 1H NMR and 13C NMR . The 1H NMR (DMSO-d6, 500 MHz) values were δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H). The 13C NMR (DMSO-d6, 125 MHz) values were 143.1, 141.6, 139.7, 130.4, 130.3, 130.0, 129.7, 129.4, 129.3, 127.6, 126.5, 43.6, 21.4 .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Antimicrobial Activity

Thiazoles have been extensively studied for their antimicrobial properties. This compound may exhibit antibacterial, antifungal, or antiviral effects. Researchers have investigated its potential as an antimicrobial agent, particularly against specific pathogens. Further studies are needed to elucidate its mechanism of action and optimize its efficacy .

Anti-Inflammatory and Analgesic Effects

The presence of the thiazole ring has been associated with anti-inflammatory and analgesic activities. In animal models, compounds containing this scaffold have demonstrated promising effects in reducing inflammation and alleviating pain. However, more research is necessary to understand the precise pathways involved .

Antitumor and Cytotoxic Properties

Thiazoles have shown promise as antitumor and cytotoxic agents. For instance, certain derivatives have exhibited potent effects against prostate cancer cells. Investigating this compound’s cytotoxicity and its impact on tumor cell lines could provide valuable insights for cancer therapy .

Antioxidant Potential

Thiazoles, including this compound, may possess antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Further studies are warranted to explore its antioxidant capacity .

Neuroprotective Applications

Given the compound’s structural features, it might have neuroprotective effects. Researchers could investigate its ability to prevent neuronal damage, enhance cognitive function, or mitigate neurodegenerative diseases .

Drug Design and Development

The thiazole scaffold serves as a parent material for various chemical compounds. Researchers can modify its structure to create novel drugs, such as antiviral agents, antidiabetic medications, and more. Understanding its pharmacokinetics and pharmacodynamics is essential for drug development .

properties

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-12-7-8-17-18(14(12)3)22-20(27-17)24(11-15-6-4-5-9-21-15)19(25)16-10-13(2)23-26-16/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVPWHBKWABFHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=NO4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

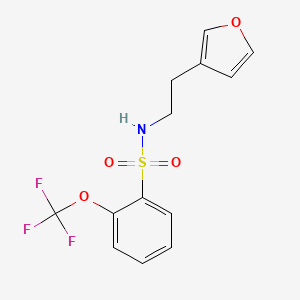

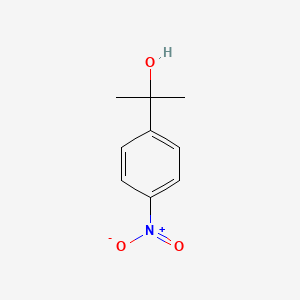

![N-benzyl-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2678457.png)

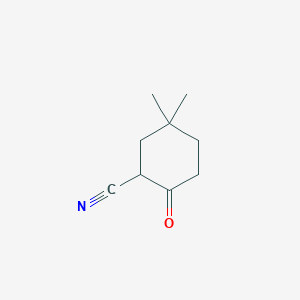

![1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide](/img/structure/B2678459.png)

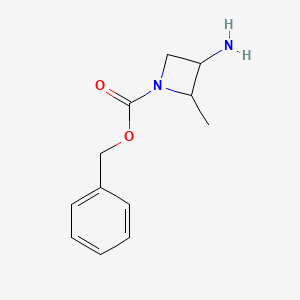

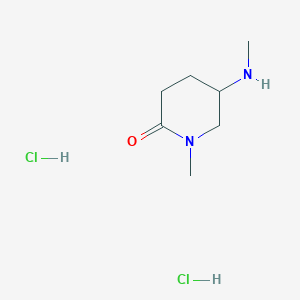

![1-[8-(Dimethylamino)-1,3,4,5-tetrahydro-2-benzazepin-2-yl]prop-2-en-1-one](/img/structure/B2678460.png)

![1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2678463.png)

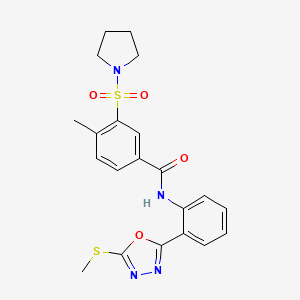

![N-(3-(5-(4-fluorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2678464.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2678466.png)